N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide
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Overview
Description
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide is a synthetic organic compound that features both indole and oxazole moieties. The indole ring is a common structure in many natural products and pharmaceuticals, known for its biological activity. The oxazole ring, on the other hand, is a five-membered heterocycle containing oxygen and nitrogen, often found in bioactive molecules. The combination of these two rings in a single molecule suggests potential for diverse biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Bromination: The indole ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 6-position.
Oxazole Formation: The oxazole ring can be synthesized through the cyclization of α-haloketones with amides or nitriles.
Coupling Reaction: The brominated indole and the oxazole derivative are coupled using a suitable base and solvent, often under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the development of greener bromination and coupling methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, often leading to the formation of indole-2,3-diones.
Reduction: The compound can be reduced at the oxazole ring to form dihydro-oxazole derivatives.
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Indole-2,3-diones.
Reduction: Dihydro-oxazole derivatives.
Substitution: Various substituted indoles depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound can be used to study the interactions of indole and oxazole derivatives with biological targets. It may serve as a lead compound in the development of new drugs, particularly those targeting cancer or infectious diseases due to the known bioactivity of indole and oxazole derivatives .
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects. Indole derivatives are known for their anticancer, anti-inflammatory, and antimicrobial properties, while oxazole derivatives have shown promise in antiviral and antifungal applications .
Industry
Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, given the conjugated systems present in both the indole and oxazole rings.
Mechanism of Action
The mechanism of action of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide would depend on its specific biological target. Generally, indole derivatives interact with various enzymes and receptors in the body, often inhibiting their activity. The oxazole ring can enhance binding affinity and specificity to these targets. The exact molecular pathways would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a simpler indole structure.
Oxazole: The parent compound of the oxazole ring system.
6-Bromoindole: A simpler brominated indole derivative.
Uniqueness
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide is unique due to the combination of the indole and oxazole rings, which is not commonly found in natural products. This dual functionality can provide enhanced biological activity and specificity, making it a valuable compound for further research and development.
Biological Activity
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide, a compound with the CAS number 1401540-84-8, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C16H16BrN3O2, with a molecular weight of 362.22 g/mol. The presence of both indole and oxazole moieties suggests a complex interaction profile that may contribute to its biological effects.
Property | Value |
---|---|
CAS Number | 1401540-84-8 |
Molecular Formula | C16H16BrN3O2 |
Molecular Weight | 362.22 g/mol |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing indole and oxazole structures. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
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Cytotoxicity Studies :
- In vitro studies demonstrated significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values ranged from 0.12 µM to 2.78 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
- Flow cytometry analysis revealed that the compound induces apoptosis in cancer cells through the activation of p53 signaling pathways and caspase-3 cleavage .
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Mechanisms of Action :
- Molecular docking studies suggest that the compound interacts favorably with estrogen receptors, mimicking the action of Tamoxifen, a well-known anticancer agent. The hydrophobic interactions between the compound's aromatic rings and receptor amino acids enhance its binding affinity .
- The introduction of electron-withdrawing groups (EWGs) in the structure has been shown to increase antitumor activity, suggesting that further modifications could enhance efficacy .
Study 1: In Vivo Evaluation
A recent study evaluated the in vivo effects of this compound using xenograft models. Results indicated a significant reduction in tumor size compared to control groups treated with saline. The study concluded that the compound exhibits promising antitumor activity and warrants further investigation into its pharmacokinetics and toxicity profiles.
Study 2: Comparative Analysis
Comparative studies with other indole derivatives showed that this compound outperformed several analogs in terms of cytotoxicity against multiple cancer cell lines. Notably, it exhibited lower toxicity towards normal cells at therapeutic concentrations, suggesting a favorable therapeutic index .
Properties
Molecular Formula |
C18H20BrN3O2 |
---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
N-[2-(6-bromoindol-1-yl)ethyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide |
InChI |
InChI=1S/C18H20BrN3O2/c1-12-16(13(2)24-21-12)5-6-18(23)20-8-10-22-9-7-14-3-4-15(19)11-17(14)22/h3-4,7,9,11H,5-6,8,10H2,1-2H3,(H,20,23) |
InChI Key |
PMBBDURYDDOXDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NCCN2C=CC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
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